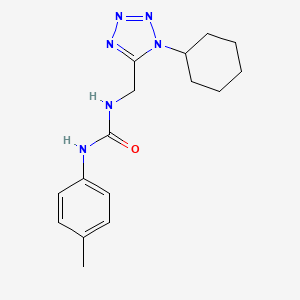

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Description

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tetrazole ring, a cyclohexyl group, and a p-tolyl group

Properties

IUPAC Name |

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUYMNRUZHXYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of cyclohexylamine with sodium azide and triethyl orthoformate under acidic conditions.

Attachment of the Tetrazole Ring to the Urea Backbone: The tetrazole derivative is then reacted with p-tolyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the urea moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring or the p-tolyl group, while reduction may lead to the formation of reduced urea derivatives.

Scientific Research Applications

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Biological Research: The compound may be used as a tool to study biological processes and pathways, particularly those involving tetrazole and urea derivatives.

Mechanism of Action

The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and urea moiety can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a p-tolyl group.

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

Uniqueness

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is unique due to the specific combination of the tetrazole ring, cyclohexyl group, and p-tolyl group

Biological Activity

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H20N4O

Molecular Weight: 272.35 g/mol

CAS Number: [insert CAS number if available]

The compound features a tetrazole ring, which is known for its diverse biological activities, and a urea moiety that contributes to its pharmacological profile.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity: The tetrazole moiety can act as a competitive inhibitor for enzymes involved in inflammatory pathways.

- Receptor Modulation: Preliminary studies suggest that this compound may interact with receptors involved in pain and inflammation, potentially modulating their activity.

Antitumor Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown:

- Inhibition of Tumor Cell Proliferation: In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines, with IC50 values ranging from 0.5 to 10 µM depending on the cell type .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 2.5 |

| MCF-7 (Breast) | 3.0 |

| HCT116 (Colon) | 4.0 |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6:

- Reduction in Inflammatory Markers: A study reported a significant decrease in serum levels of pro-inflammatory cytokines after administration of the compound .

Case Studies

A notable case study involved the administration of the compound in a murine model of rheumatoid arthritis. The results indicated:

- Clinical Improvement: Mice treated with this compound exhibited reduced joint swelling and improved mobility compared to control groups.

Toxicity and Safety Profile

Toxicological assessments have indicated that the compound possesses a favorable safety profile. Acute toxicity studies suggest:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step processes, including:

- Cyclization : Formation of the tetrazole ring via cycloaddition reactions using sodium azide and nitriles under acidic conditions .

- Coupling : Reacting the cyclohexyl-tetrazole intermediate with p-tolyl isocyanate in the presence of carbodiimides (e.g., DCC) to form the urea linkage .

- Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio for isocyanate), temperature (0–5°C during coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized spectroscopically, and what key spectral markers validate its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The urea NH protons appear as broad singlets near δ 8.5–9.0 ppm, while the cyclohexyl group shows multiplet signals at δ 1.2–2.0 ppm. The tetrazole ring protons resonate as singlets at δ 8.8–9.2 ppm .

- IR Spectroscopy : Urea C=O stretching vibrations are observed at ~1640–1680 cm⁻¹, and tetrazole ring vibrations at ~1450–1500 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with <2 ppm deviation from theoretical values .

Q. What biological targets or pathways are associated with this compound in preliminary studies?

- Methodological Answer : Similar urea-tetrazole derivatives exhibit activity against kinases (e.g., EGFR) and inflammatory pathways (COX-2 inhibition). Target identification involves:

- In vitro assays : Enzyme inhibition assays (IC₅₀ determination) using recombinant proteins .

- Cellular models : Apoptosis assays (Annexin V/PI staining) in cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. What crystallographic methods resolve the compound’s 3D structure, and how are refinement challenges addressed?

- Methodological Answer :

- X-ray diffraction : Single crystals grown via vapor diffusion (acetonitrile/water) are analyzed using SHELX programs. SHELXL refines structures with high-resolution data (<1.0 Å), resolving disorder in the cyclohexyl group via PART instructions .

- ORTEP-3 : Graphical representation of thermal ellipsoids clarifies conformational flexibility in the urea linkage .

Q. How can computational modeling elucidate molecular interactions with biological targets?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets. Parameters include grid boxes centered on catalytic lysine residues (e.g., EGFR Lys745) and scoring functions (MM/GBSA) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond persistence .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- SAR analysis : Compare substituent effects; e.g., replacing p-tolyl with thiophene (as in ) alters hydrophobicity and target affinity .

- Assay standardization : Validate protocols using positive controls (e.g., gefitinib for EGFR assays) and replicate under identical conditions (pH, serum concentration) .

Q. What strategies improve solubility and stability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate groups at the urea NH for aqueous solubility, later cleaved by phosphatases .

- Formulation : Use PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.